molecular formula C13H12N2O2S B1274358 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile CAS No. 884497-31-8

2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile

Cat. No. B1274358
M. Wt: 260.31 g/mol
InChI Key: QEDSBOVKPQYQKK-UHFFFAOYSA-N
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Description

2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile is a chemical compound with the molecular formula C13H12N2O2S . It has a molecular weight of 260.32 . This compound is typically stored at room temperature and is a solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N2O2S/c1-16-11-4-3-8 (5-12 (11)17-2)10-7-18-13 (15)9 (10)6-14/h3-5,7H,15H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 260.32 . The InChI code provides information about its molecular structure . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved .

Scientific Research Applications

Crystal Structure Analysis

The compound 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile has been studied for its crystal structure. Asiri et al. (2011) explored the co-crystal of this compound with another carbonitrile, focusing on the structure and hydrogen bonding patterns, revealing a helical chain structure in the crystal (Asiri, Al-Youbi, Faidallah, & Ng, 2011).

Structural Characterization and Properties

Yildiz et al. (2017) investigated thiophene-based imine compounds, including derivatives of 2-amino-4-phenylthiophene-3-carbonitrile, for their electrochemical, photophysical, and thermal properties (Yildiz, Kose, Tümer, Purtas, & Tümer, 2017).

Chemical Synthesis and Applications

Zinchenko et al. (2009) described the synthesis of various heterocyclic compounds, including derivatives of 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile, highlighting their potential in synthesizing complex molecular structures (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).

Dyes and Pigments Synthesis

Sabnis and Rangnekar (1989) explored the synthesis of azo dyes using derivatives of 2-aminothiophene, demonstrating the application of these compounds in dye and pigment industries (Sabnis & Rangnekar, 1989).

Antitumor Properties

Khalifa and Algothami (2020) synthesized novel 2-aminothiophene derivatives to investigate their potential as antitumor agents, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Khalifa & Algothami, 2020).

Antibacterial Activity

Khan et al. (2013) synthesized thiophene-3-carbonitrile containing Schiff bases and evaluated their antibacterial activities, indicating the compound's utility in developing new antibacterial agents (Khan, Asiri, Khan, Khan, & Zayed, 2013).

Safety And Hazards

The safety data sheet (SDS) for this compound indicates that it may pose certain hazards, but the specific hazards are not listed in the sources I found .

properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-16-11-4-3-8(5-12(11)17-2)10-7-18-13(15)9(10)6-14/h3-5,7H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDSBOVKPQYQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=C2C#N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397392
Record name 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile

CAS RN

884497-31-8
Record name 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Alizadeh-Bami, H Mehrabi, M Hosseini-pour - 2023 - researchsquare.com
A novel series of thieno [2, 3-d] pyrimidine analogues was designed and synthesized via three-step reactions. A novel condition has been developed for the preparation of substituted 2-…
Number of citations: 2 www.researchsquare.com

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